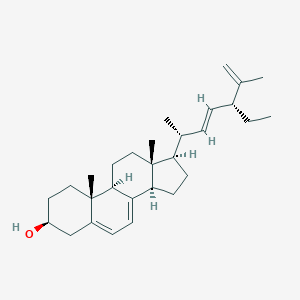

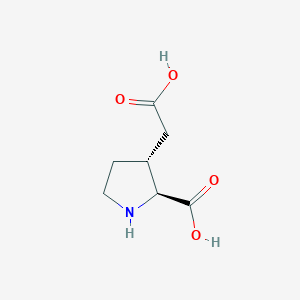

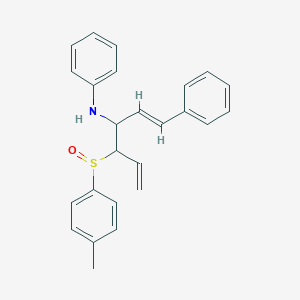

2-Phenethylamino-5'-N-ethylcarboxamidoadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CGS 21577 implique la modification de dérivés de l'adénosine. Une voie de synthèse courante comprend la réaction de la 2-chloroadénosine avec la phénéthylamine dans des conditions spécifiques pour obtenir la 2-phénéthylaminoadénosine. Cet intermédiaire est ensuite mis en réaction avec du chloroformiate d'éthyle pour produire la 2-phénéthylamino-5'-N-éthylcarboxamidoadénosine .

Méthodes de production industrielle

Les méthodes de production industrielle du CGS 21577 impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé en termes de rendement et de pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le CGS 21577 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courantes

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium

Réactifs nucléophiles : Halogénures d'alkyle, amines

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Chimie : Utilisé comme outil pour étudier les interactions des récepteurs de l'adénosine et les voies de signalisation.

Biologie : Étudié pour ses effets sur les processus cellulaires médiés par les récepteurs de l'adénosine.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, des troubles neurologiques et de l'inflammation.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'adénosine.

Mécanisme d'action

Le CGS 21577 exerce ses effets en se liant sélectivement aux récepteurs A2 de l'adénosine. Cette liaison active le récepteur, ce qui conduit à la stimulation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'élévation des niveaux d'AMPc entraîne divers effets en aval, notamment la vasodilatation, les réponses anti-inflammatoires et la modulation de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.

Biology: Investigated for its effects on cellular processes mediated by adenosine receptors.

Medicine: Potential therapeutic applications in treating cardiovascular diseases, neurological disorders, and inflammation.

Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.

Mécanisme D'action

CGS 21577 exerts its effects by selectively binding to adenosine A2 receptors. This binding activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Composés similaires

CGS 21680 : Un autre agoniste du récepteur A2 de l'adénosine avec une affinité de liaison similaire, mais des profils de sélectivité différents.

CV 1808 : Un agoniste des récepteurs de l'adénosine moins sélectif que le CGS 21577 et le CGS 21680.

Unicité

Le CGS 21577 est unique en raison de sa grande sélectivité pour les récepteurs A2 de l'adénosine, ce qui en fait un outil précieux pour étudier les effets spécifiques des récepteurs et développer des thérapies ciblées .

Propriétés

Numéro CAS |

120225-53-8 |

|---|---|

Formule moléculaire |

C20H25N7O4 |

Poids moléculaire |

427.5 g/mol |

Nom IUPAC |

(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C20H25N7O4/c1-2-22-18(30)15-13(28)14(29)19(31-15)27-10-24-12-16(21)25-20(26-17(12)27)23-9-8-11-6-4-3-5-7-11/h3-7,10,13-15,19,28-29H,2,8-9H2,1H3,(H,22,30)(H3,21,23,25,26)/t13-,14+,15-,19+/m0/s1 |

Clé InChI |

UQERKZWKUCVXID-QCUYGVNKSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |

SMILES isomérique |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |

SMILES canonique |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O |

Synonymes |

2-phenethylamino-5'-N-ethylcarboxamidoadenosine CGS 21577 CGS-21577 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)